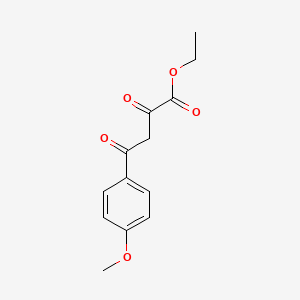
2,2',3,6-Tetrachlorobiphenyl
Descripción general
Descripción
2,2',3,6-Tetrachlorobiphenyl, also known as PCB-77, is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). It is a white, odorless, crystalline solid that has been used in many industrial applications, such as coolant fluids, lubricants, and electrical insulators. PCB-77 is also known to be a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause adverse health effects.
Aplicaciones Científicas De Investigación
Enantioselective Hydroxylation
“2,2’,3,6-Tetrachlorobiphenyl” (CB45) is used in research to study enantioselective hydroxylation . Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, metabolize separated atropisomers of CB45 to dechlorinated and hydroxylated metabolites . This research helps understand the possible toxicity of chiral PCBs in mammals .
Environmental Contamination Studies
CB45 is a type of polychlorinated biphenyl (PCB), which were commercially banned half a century ago. However, contamination of the environment and organisms by PCBs is still observed . Therefore, CB45 is used in environmental studies to understand the persistence and bioaccumulation of PCBs .
Toxicity Studies
PCBs, including CB45, exhibit developmental and neurodevelopmental toxicity . The toxicity is dependent on the atropisomer, so atropisomer-specific metabolism is vital in determining toxicity . Therefore, CB45 is used in toxicity studies to understand the effects of PCBs on health .
Drug Design and Medicinal Chemistry
CB45 is used in the field of drug design and medicinal chemistry . The structural information on enantioselective metabolism of CB45 is vital for designing drugs that can effectively target and metabolize PCBs .
Endocrine Disruption Studies
PCBs, including CB45, are known to disrupt the endocrine system . They can bind to estrogen receptors and affect cellular proliferation and differentiation in target tissues . Therefore, CB45 is used in endocrine disruption studies to understand the effects of PCBs on the endocrine system .
Metabolism Studies
CB45 is used in metabolism studies to understand how PCBs are metabolized in the body . For example, docking studies using human CYP2B6 predict 4’-hydroxy (OH)-CB45 from (a R )-CB45 as a major metabolite of CB45 .
Mecanismo De Acción
Target of Action
2,2’,3,6-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It’s known that pcbs like 2,2’,3,6-tetrachlorobiphenyl can disrupt various biochemical processes, including those involving the aryl hydrocarbon receptor .
Pharmacokinetics
They are also known to have a low solubility of 0.000146 mg/mL at 25°C .
Result of Action
The molecular and cellular effects of 2,2’,3,6-Tetrachlorobiphenyl’s action include disruption of cell function through alteration of gene transcription and inhibition of the expression of the core circadian component PER1 . It’s also known to cause harmful health effects due to its bioaccumulation .
Propiedades
IUPAC Name |
1,2,4-trichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHHZZTMJLTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074779 | |
| Record name | 2,2',3,6-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,6-Tetrachlorobiphenyl | |
CAS RN |
70362-45-7 | |
| Record name | 2,2',3,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)











